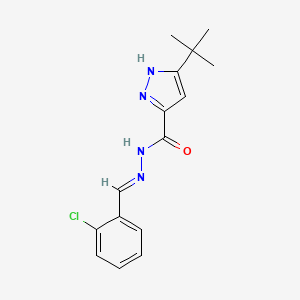
(E)-3-(tert-butyl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(tert-butyl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C15H17ClN4O and its molecular weight is 304.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- A novel crystal of a similar compound, (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized using various spectroscopic techniques. This study also involved density functional theory (DFT) calculations and molecular docking studies, indicating potential as an α-glucosidase inhibitor (Karrouchi et al., 2021).
Corrosion Protection
- The compound (E)-5-amino-N'-(4-chlorobenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide showed significant inhibition efficiency in corrosion protection of mild steel in acidic solution. This study encompassed gravimetric and electrochemical methods, as well as computational approaches like DFT (Paul, Yadav, & Obot, 2020).
Anticancer Potential
- In a study focusing on lung cancer cells, a derivative of pyrazole-5-carbohydrazide demonstrated potent growth inhibitory effects and induced apoptosis in A549 lung cancer cells (Zheng et al., 2009).
Insecticidal Activity
- Pyrazole amide derivatives were synthesized and evaluated for their insecticidal activity. Two of these compounds showed promising activity against Helicoverpa armigera, a common agricultural pest (Deng et al., 2016).
Antidiabetic Agent
- Another study synthesized and characterized a derivative of pyrazole-3-carbohydrazide, investigating its potential as an antidiabetic agent through molecular docking studies (Karrouchi et al., 2021).
Photoinhibition in Agriculture
- Pyrazole derivatives were synthesized and screened as potential inhibitors of photosynthetic electron transport, offering a new avenue for agricultural herbicides (Vicentini et al., 2005).
Anti-inflammatory Properties
- N-Phenylpyrazolyl-N-Glycinyl-Hydrazone derivatives were synthesized and evaluated for their anti-inflammatory properties, showing potential in inhibiting TNF-α production (Lacerda et al., 2012).
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known to have unique reactivity patterns and is used in various chemical transformations . It also has implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group, however, is known for its unique reactivity pattern and its use in chemical transformations . It’s possible that the compound interacts with its targets through these characteristic applications.
Biochemical Pathways
The tert-butyl group is known to be involved in biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group is known for its unique reactivity pattern and its use in chemical transformations , which could suggest potential effects at the molecular and cellular level.
Properties
IUPAC Name |
5-tert-butyl-N-[(E)-(2-chlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-15(2,3)13-8-12(18-19-13)14(21)20-17-9-10-6-4-5-7-11(10)16/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPKBFKUIMPYCB-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


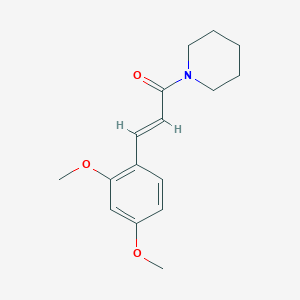
![5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2892688.png)
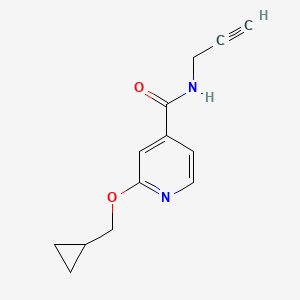
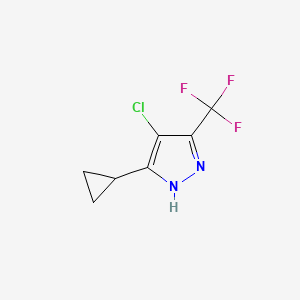
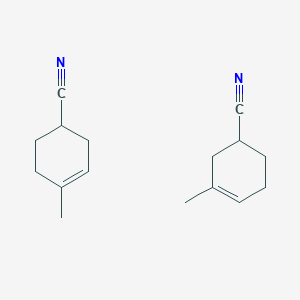
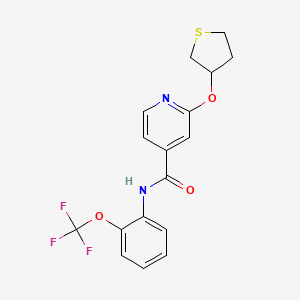
![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2892695.png)

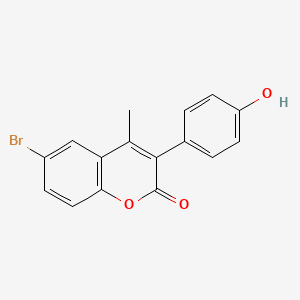
![2-Chloro-N-[(1-methoxycyclohexyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2892699.png)


